17-Hydroxy-6-dehydroprogesterone
Overview
Description
17-Hydroxy-6-dehydroprogesterone is a synthetic steroid with the molecular formula C21H28O3. It is known for its role as an intermediate in the synthesis of various corticosteroid pharmaceutical products. This compound is also referred to as this compound and has applications in both scientific research and industrial processes .
Mechanism of Action
Target of Action
17-Hydroxypregna-4,6-diene-3,20-dione, also known as 17-Hydroxy-6-dehydroprogesterone
Mode of Action
Steroids typically exert their effects by binding to specific steroid receptors, altering the transcription of target genes, and thereby influencing cellular function .
Biochemical Pathways
Steroids generally influence a wide range of physiological processes, including immune response, metabolism, inflammation, and others, through their interaction with steroid receptors .
Pharmacokinetics
As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As a steroid, it likely influences a variety of cellular functions by altering gene transcription .
Action Environment
The action, efficacy, and stability of 17-Hydroxypregna-4,6-diene-3,20-dione are likely to be influenced by various environmental factors, including the presence of other hormones, the specific cellular environment, and the overall physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-6-dehydroprogesterone typically involves the use of diosgenin or solasodine as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to form the desired product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves multiple steps, including purification and crystallization, to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-6-dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
17-Hydroxy-6-dehydroprogesterone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various steroids and other complex molecules.
Biology: Studied for its effects on biological systems and its role in hormone regulation.
Medicine: Utilized in the development of corticosteroid drugs for treating inflammatory and autoimmune conditions.
Industry: Employed in the production of pharmaceutical products and as a research tool in drug development
Comparison with Similar Compounds
Similar Compounds
Chlormadinone Acetate: A synthetic steroid with similar structural features, used as a contraceptive.
Dydrogesterone: Another synthetic progestogen with applications in hormone therapy.
Uniqueness
17-Hydroxy-6-dehydroprogesterone is unique due to its specific structure and functional groups, which confer distinct biological activities. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its importance in pharmaceutical research and development .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVNBBXAMBZTMQ-CEGNMAFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947683 | |
Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.25e-02 g/L | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2477-60-3, 3562-63-8 | |
Record name | 17-Hydroxy-6-dehydroprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.0 - 220.0 °C | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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